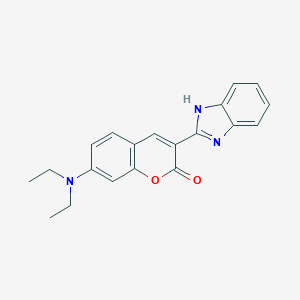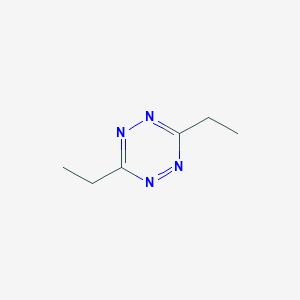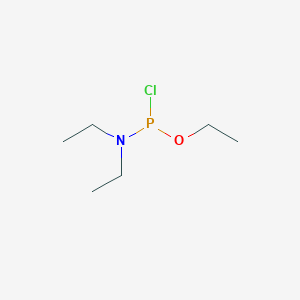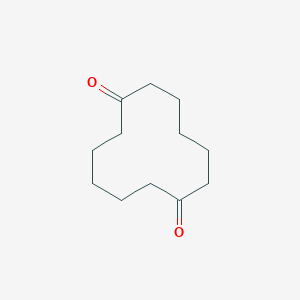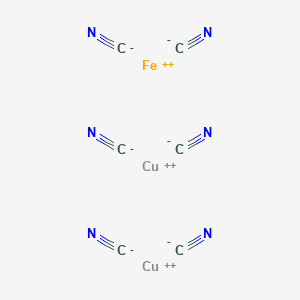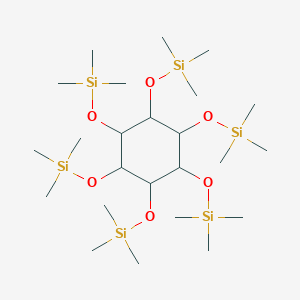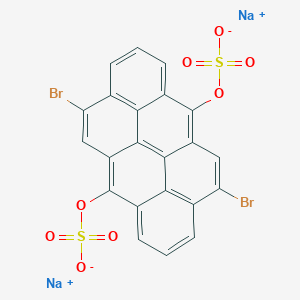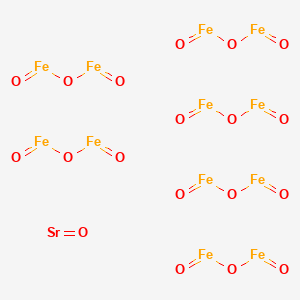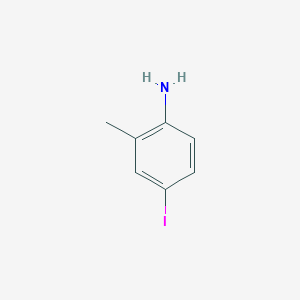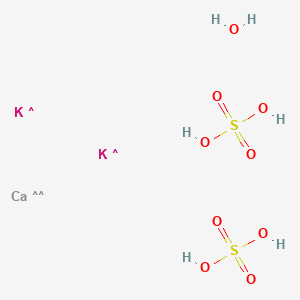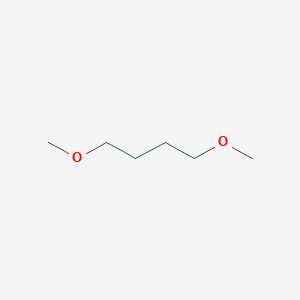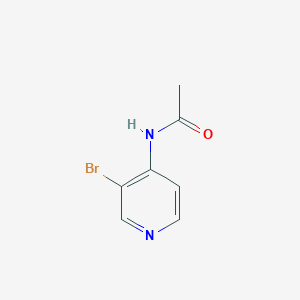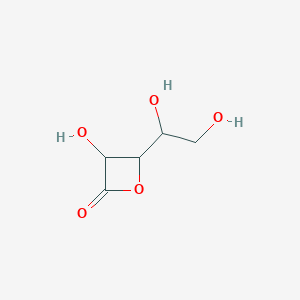
Arabinono-1,4-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinono-1,4-lactone, also known as dehydroascorbic acid, is a derivative of ascorbic acid (vitamin C) and plays an important role in various biochemical and physiological processes. This compound is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases.
Mécanisme D'action
Arabinono-1,4-lactone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in the body. It also enhances the activity of other antioxidants such as glutathione and vitamin E. Moreover, Arabinono-1,4-lactone has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Effets Biochimiques Et Physiologiques
Arabinono-1,4-lactone has been shown to have various biochemical and physiological effects on the body. It has been shown to improve glucose uptake and insulin sensitivity in diabetic patients. Moreover, it has been shown to improve cognitive function and memory in neurodegenerative diseases such as Alzheimer's disease. Furthermore, Arabinono-1,4-lactone has been shown to have a protective effect on the liver and kidney by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Arabinono-1,4-lactone has several advantages for lab experiments. It is readily available and can be synthesized easily from ascorbic acid. Moreover, it has a long shelf life and is stable under normal storage conditions. However, Arabinono-1,4-lactone has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize to form Arabinono-1,4-lactonebic acid, which can interfere with the results of the experiment. Moreover, Arabinono-1,4-lactone is sensitive to pH and temperature changes, which can affect its stability and activity.
Orientations Futures
Arabinono-1,4-lactone has great potential for the treatment of various diseases. Future research should focus on the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, future research should investigate the potential of Arabinono-1,4-lactone as a therapeutic agent for the prevention and treatment of cardiovascular diseases.
Méthodes De Synthèse
Arabinono-1,4-lactone can be synthesized from ascorbic acid by oxidation with various oxidizing agents such as copper ions, ferricyanide, and iodine. The most common method is the oxidation of ascorbic acid with copper ions in alkaline conditions. This method yields Arabinono-1,4-lactone with high purity and yield.
Applications De Recherche Scientifique
Arabinono-1,4-lactone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative diseases. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases. Moreover, Arabinono-1,4-lactone has been shown to have a protective effect on the cardiovascular system, which makes it a potential therapeutic agent for the prevention of cardiovascular diseases.
Propriétés
Numéro CAS |
13280-76-7 |
|---|---|
Nom du produit |
Arabinono-1,4-lactone |
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |
Clé InChI |
GRYOZULSNCMRHE-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)O1)O)O)O |
SMILES canonique |
C(C(C1C(C(=O)O1)O)O)O |
Autres numéros CAS |
13280-76-7 |
Synonymes |
arabinono-1,4-lactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



